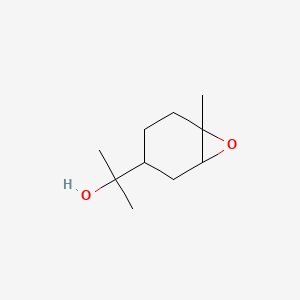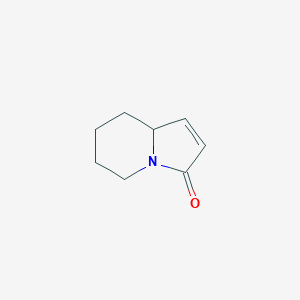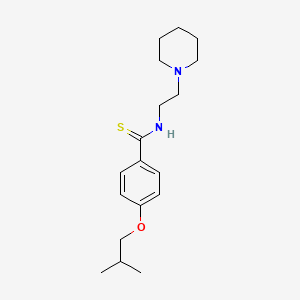
4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenecarbothioamide core substituted with a 2-methylpropoxy group and a piperidin-1-ylethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzenecarbothioamide core: This step involves the reaction of a substituted benzene derivative with a thiocarbonyl compound under controlled conditions to form the benzenecarbothioamide core.
Introduction of the 2-methylpropoxy group: The benzenecarbothioamide core is then reacted with a 2-methylpropoxy halide in the presence of a base to introduce the 2-methylpropoxy group.
Attachment of the piperidin-1-ylethyl group: Finally, the intermediate product is reacted with a piperidin-1-ylethyl halide to attach the piperidin-1-ylethyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-1-ylethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with different nucleophiles
科学研究应用
4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: this compound shares structural similarities with other benzenecarbothioamide derivatives, such as 4-(2-ethoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide and 4-(2-methylpropoxy)-N-(2-morpholin-4-ylethyl)benzenecarbothioamide.
Uniqueness: The presence of the 2-methylpropoxy and piperidin-1-ylethyl groups in this compound imparts specific chemical properties and reactivity that distinguish it from other similar compounds
属性
CAS 编号 |
69353-27-1 |
|---|---|
分子式 |
C18H28N2OS |
分子量 |
320.5 g/mol |
IUPAC 名称 |
4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H28N2OS/c1-15(2)14-21-17-8-6-16(7-9-17)18(22)19-10-13-20-11-4-3-5-12-20/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,22) |
InChI 键 |
IMWDOFPCUYJVPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(=S)NCCN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


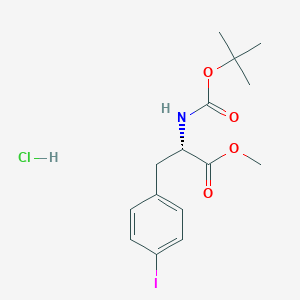

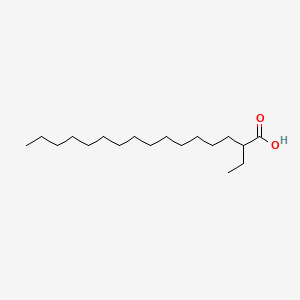
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
